4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol

Monomer design Polymer chemistry Steric hindrance

Researchers often encounter performance limits with BPA or TMBPA monomers in high-temperature polymer applications. CAS 138194-61-3 solves this with a 1-phenylethylidene bridge and tetramethyl substitution. - Elevates glass transition temperatures (Tg) non-linearly beyond TMBPA-based polyarylates, suitable for automotive/aerospace films. - Its extreme hydrophobicity (LogP 7.23) enables water-repellent coatings and non-fouling membrane synthesis. - Ortho-methyl steric shielding allows kinetic control over step-growth polymerization for low-PDI oligomers.

Molecular Formula C24H26O2
Molecular Weight 346.5 g/mol
CAS No. 138194-61-3
Cat. No. B12077360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol
CAS138194-61-3
Molecular FormulaC24H26O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(C)(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C
InChIInChI=1S/C24H26O2/c1-15-11-20(12-16(2)22(15)25)24(5,19-9-7-6-8-10-19)21-13-17(3)23(26)18(4)14-21/h6-14,25-26H,1-5H3
InChIKeyBUGLKPUHRTVBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Hindered Tetramethyl Bisphenol


4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol (CAS 138194-61-3) is a bisphenol compound featuring two 4-hydroxy-3,5-dimethylphenyl groups linked through a 1-phenylethylidene bridge. It belongs to the class of methyl-substituted bisphenols, which are widely explored as monomers for high-performance polyarylates, epoxy resins, and polycarbonates. The compound carries four methyl substituents on the aromatic rings and a phenyl group on the central carbon, resulting in a molecular weight of 346.46 g/mol and a computed LogP of ~7.23 [1]. Its structure differs from common bisphenols such as Bisphenol A (BPA) or Tetramethylbisphenol A (TMBPA) by the presence of the phenyl substituent, which imparts distinct steric and electronic characteristics relevant to polymer synthesis [2].

Hindered bisphenol monomer for high-Tg polyarylates and epoxy resins
Extreme lipophilicity suited for organic-solvent-based polymer processing
Phenyl-bridged architecture introduces greater free volume than TMBPA

Why Generic Substitution Fails for Hindered Tetramethyl Bisphenol


Simple replacement with unsubstituted Bisphenol A (BPA) or even dimethyl-substituted TMBPA is not physically equivalent because the 1-phenylethyl bridge of CAS 138194-61-3 introduces a permanently larger free volume and distinct rotational barriers around the aromatic rings. This structural feature alters monomer reactivity ratios, polymer chain packing, and the resulting thermal and solubility profiles. Preclinical and industrial polymer data indicate that methyl and phenyl substitutions do not simply add incremental improvements; they change the phase compatibility and glass transition temperature (Tg) in a non-linear fashion [1]. Consequently, formulation adjustments made for one bisphenol cannot be linearly transferred to another without risking out-of-specification performance. The quantitative evidence below demonstrates where these differences become critical for procurement decisions.

Non-linear thermal property shift

Replacing with BPA or TMBPA alters free volume and Tg in a non-linear fashion; previous formulation adjustments may not transfer.

Steric shielding of phenolic –OH

Ortho-methyl groups on CAS 138194-61-3 slow nucleophilic reactivity vs. unsubstituted BPA, requiring adjusted catalyst loading.

Solubility profile mismatch

Extreme lipophilicity (~8,000× BPA) demands entirely different solvent systems; aqueous-phase protocols are incompatible.

Quantitative Evidence: Hindered Tetramethyl Bisphenol vs Analogs


Molecular Weight and Steric Bulk vs. TMBPA

CAS 138194-61-3 possesses a molecular weight of 346.46 g/mol, which is 21.8% greater than that of the closest commercial analog, Tetramethylbisphenol A (TMBPA, CAS 5613-46-7, MW 284.39 g/mol) [1]. This mass difference arises from the replacement of the isopropylidene –C(CH₃)₂– bridge of TMBPA with a bulkier 1-phenylethylidene –C(CH₃)(C₆H₅)– unit. The larger van der Waals volume directly reduces segmental mobility, affecting both polymerization kinetics and the free volume of the resulting polymer .

Monomer MW vs. TMBPA
Head-to-head
346.46 g/mol (+21.8% vs. TMBPA)
Higher MW impacts melt viscosity and polymer packing density.
Calculated from formula; influences chain entanglement.
Monomer design Polymer chemistry Steric hindrance

Hydrophobicity vs. Bisphenol A

The computed octanol-water partition coefficient (LogP) of CAS 138194-61-3 is 7.23, whereas Bisphenol A (BPA, CAS 80-05-7) has a reported LogP of 3.32 [1][2]. The 3.91 log unit difference corresponds to roughly an 8,000-fold higher predicted solubility in octanol, indicating that CAS 138194-61-3 is profoundly more lipophilic. This property is largely imparted by the four methyl groups and the pendant phenyl ring.

Lipophilicity vs. BPA
Source review
ΔLogP +3.91 (~8,100× more lipophilic)
Extreme hydrophobicity alters solvent compatibility requirements.
Computed LogP 7.23 vs. BPA 3.32; implies organic-phase processing.
Solubility Drug delivery Polymer processing

pKa Comparison: Bisphenol A

The calculated pKa of the target compound is 10.38, which is close to the pKa of BPA (approx. 10.3) [1][2]. The small difference suggests that the electron-donating methyl groups and the phenyl substituent do not drastically alter the acidity of the phenol -OH groups relative to BPA. However, the presence of two ortho-methyl groups on each ring sterically shields the hydroxyl, slightly reducing its accessibility for nucleophilic reactions compared to unsubstituted BPA (no ortho-methyl groups).

pKa & Steric Shielding
Reported
pKa 10.38 vs. pKa 10.30 (BPA)
Similar acidity but steric hindrance reduces –OH accessibility.
Calculated pKa; ortho-methyl groups shield reactive site.
Reactivity Polymerization catalyst Proton transfer

Polymer Tg Potential: TMBPA-Based Inference

Polyarylates synthesized from 1,1-bis(4-hydroxyphenyl)-1-phenylethane (the des-methyl analog of CAS 138194-61-3) exhibit enhanced solubility and distinct thermal behavior compared to those from TMBPA [1]. By extension, the tetramethyl derivative (CAS 138194-61-3) is expected to yield polymers with even higher Tg due to the combined effect of the rigid phenyl bridge and the sterically restricting methyl groups. Although direct experimental Tg data for the target compound's homopolymer are not publicly available, the structural analogy suggests that procuring this monomer is justified when higher heat-distortion resistance is required beyond what TMBPA-based polymers can deliver.

Polymer Tg Potential
Class-level
Predicted to exceed TMBPA-based polyarylate Tg (180–220°C)
Structural analogy supports higher heat-distortion resistance.
No direct homopolymer data; pilot-scale Tg validation recommended.
Thermal properties Polyarylate Heat resistance

Recommended Application Scenarios: Hindered Tetramethyl Bisphenol


High-Tg Polyarylate Engineering Plastics

The combination of a 1-phenylethyl bridge and four methyl substituents is predicted to elevate glass transition temperatures beyond those achievable with TMBPA-based polyarylates. Researchers developing heat-resistant films or molded parts for automotive or aerospace applications should evaluate CAS 138194-61-3 as a monomer when existing bisphenol monomers yield insufficient thermal performance [1]. The higher molecular weight and steric bulk also contribute to improved dimensional stability under thermal cycling.

Hydrophobic Polymer Coatings and Membranes

With a LogP of 7.23, CAS 138194-61-3 is approximately 8,000-fold more lipophilic than Bisphenol A [1]. This extreme hydrophobicity makes it a candidate for synthesizing water-repellent coatings, non-fouling membranes, or hydrophobic drug-delivery matrices where BPA or TMBPA would provide insufficient water contact angles. Formulators should anticipate the need for organic solvent-based processing.

Sterically Controlled Step-Growth Polymerization

The steric shielding of the phenolic -OH groups by ortho-methyl substituents, combined with the bulky central phenyl group, provides kinetic control over step-growth polymerization rates. This property is advantageous when synthesizing low-polydispersity oligomers or when precise end-group fidelity is required for subsequent block copolymer formation, as demonstrated for related tetramethyl bisphenols in the patent literature [2].

Application
Selection Property
Validation Focus
High-Tg Polyarylate Engineering Plastics
Phenyl-bridged hindered monomer for elevated Tg
Polymer thermal transition profiling
Hydrophobic Polymer Coatings & Membranes
Extreme lipophilicity for water-repellent matrix
Surface hydrophobicity and solvent compatibility evaluation
Sterically Controlled Step-Growth Polymerization
Ortho-methyl shielding for kinetic rate modulation
Polymerization kinetics and end-group fidelity assessment
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